Hydrazinoacetic acid

Description

Overview of Hydrazinoacetic Acid as a Chemical Compound

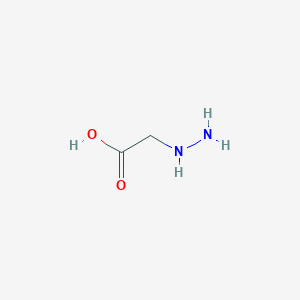

This compound, systematically named 2-hydrazinylacetic acid, is an organic compound with the chemical formula C₂H₆N₂O₂. ontosight.ainih.gov It is structurally analogous to glycine (B1666218), with a key difference being the substitution of the amino group with a hydrazino group (-NHNH₂). ontosight.ai This modification is central to its chemical reactivity and biological profile.

The compound is a white crystalline solid. ontosight.ai Its solubility characteristics show a preference for hot water over cold water. ontosight.ai The presence of the hydrazine (B178648) functional group allows HAA to participate in a variety of chemical reactions, most notably the formation of hydrazones with carbonyl compounds. ontosight.ai This reactivity is a cornerstone of its utility in synthetic chemistry.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₆N₂O₂ | nih.gov |

| Molecular Weight | 90.08 g/mol | nih.gov |

| IUPAC Name | 2-hydrazinylacetic acid | nih.gov |

| CAS Number | 14150-64-2 | nih.gov |

Historical Context of HAA Research and Discovery

The study of simple organic molecules and their potential roles in biological systems has been a long-standing endeavor in science. While the specific discovery of this compound is not as prominently documented as landmark discoveries like the synthesis of urea (B33335), its emergence is tied to the broader exploration of amino acid analogs and hydrazine chemistry. Early research into hydrazine derivatives was often driven by the quest for new pharmaceuticals and understanding fundamental biochemical pathways. For instance, the synthesis of acetic acid by Hermann Kolbe in 1845 was a pivotal moment demonstrating that organic compounds could be created from inorganic precursors, opening the door for the synthesis of novel molecules like HAA. researchgate.net

The development of synthetic methods for HAA, such as the reaction of hydrazine with chloroacetic acid or its derivatives, has been a key enabler of its study. ontosight.ai These synthetic routes provided researchers with the necessary quantities of the compound to investigate its properties and potential applications. Early investigations likely focused on its basic chemical reactivity and comparisons to its parent amino acid, glycine. Over time, as analytical techniques became more sophisticated, a deeper understanding of its biological interactions began to emerge.

Current Significance of HAA in Chemical and Biological Sciences

This compound and its derivatives are currently of significant interest in several areas of scientific research.

Synthetic Chemistry: HAA serves as a versatile building block in organic synthesis. Its ability to react with aldehydes and ketones to form hydrazones is a widely used transformation. Furthermore, it is a precursor for the synthesis of more complex molecules, including borylated derivatives which are valuable in drug discovery for their potential antitumor properties. The synthesis of α-boryl-α-hydrazinoacetic acid, a highly functionalized building block, has been reported, which can be converted into various borylated azoles and diazines. thieme-connect.dethieme-connect.com

Bioconjugation: The formation of hydrazones from HAA is employed as a conjugation strategy in chemical biology and polymer chemistry. This reaction has been noted for its speed, making it suitable for labeling biomolecules.

Biological and Pharmacological Research: Research has indicated that HAA and its derivatives exhibit a range of biological activities. These include potential antimicrobial and anticancer properties. smolecule.com For example, HAA is a crucial precursor in the biosynthesis of azaserine (B1665924), a compound with known antitumor activity. The mechanism of its biological activity is thought to involve the inhibition of key enzymatic pathways by mimicking natural substrates. For instance, derivatives of HAA have been shown to inhibit enzymes like amidotransferases, which are involved in amino acid metabolism and nucleic acid synthesis. Some studies have also explored its potential neuroprotective effects. smolecule.com

Table 2: Investigated Biological Activities of this compound and its Derivatives

| Activity | Description | Source(s) |

| Antimicrobial | Derivatives have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). | |

| Anticancer | HAA is a precursor to the antitumor agent azaserine. | |

| Enzyme Inhibition | Can inhibit enzymes such as amidotransferases. | |

| Neuroprotective | Some studies suggest potential benefits in neurodegenerative diseases. | smolecule.com |

The ongoing research into this compound underscores its importance as a multifaceted chemical compound. Its utility as a synthetic intermediate and the diverse biological activities of its derivatives ensure that HAA will remain a subject of scientific inquiry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c3-4-1-2(5)6/h4H,1,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBZUCWNYQUCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161745 | |

| Record name | Hydrazinoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14150-64-2 | |

| Record name | 2-Hydrazinylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14150-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014150642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies of Hydrazinoacetic Acid

Synthetic Pathways to Hydrazinoacetic Acid

This compound and its derivatives are synthesized through various chemical strategies. These methods range from direct condensations to multi-step pathways involving protection and activation steps.

Condensation Reactions with Hydrazine (B178648) Derivatives and Glyoxylic Acid

A primary route to this compound involves the condensation of hydrazine derivatives with glyoxylic acid. This method is noted for its application in peptide synthesis. For instance, research dating back to 1965 detailed the use of this compound derivatives prepared via this condensation in the creation of peptides. The process generally involves the reaction of a substituted hydrazine, such as a carbazate, with glyoxylic acid to form a hydrazone intermediate. This intermediate is then subjected to catalytic hydrogenation to yield the final this compound derivative. acs.orgacs.org

A specific example is the synthesis of 3-cyano-3-aza-β-amino acid derivatives, which commences with the condensation of carbazates with glyoxylic acid monohydrate in ethanol (B145695) at room temperature. acs.org The resulting hydrazones are subsequently hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to produce the corresponding this compound derivatives. acs.orgacs.org

Reaction of Hydrazine with Acetic Anhydride (B1165640) or Acetic Acid

This compound can also be synthesized through the reaction of hydrazine with acetic anhydride or acetic acid under controlled conditions. The direct reaction of hydrazine hydrate (B1144303) with glacial acetic acid, typically under reflux, is a known method for producing hydrazide derivatives. researchgate.net For example, the synthesis of hydrazine acetate (B1210297) has been reported with a yield of approximately 90% by slowly adding glacial acetic acid to a cooled and stirred solution of hydrazine hydrate.

It is important to note that the acylation of hydrazides with acetic acid can sometimes occur as an unintended side reaction in other synthetic contexts, such as peptide synthesis, where acetic acid might be used as a solvent or catalyst. pharm.or.jpresearchgate.net The rate of this acetylation is dependent on the concentration of the acetic acid. pharm.or.jp

Direct Amination of Hydrazine Derivatives with Acetic Acid or its Derivatives

Direct amination represents another synthetic strategy for obtaining derivatives of this compound. This method involves the reaction of hydrazine derivatives with acetic acid or its derivatives under controlled conditions. ontosight.ai For instance, (1-(aminocarbonyl)hydrazino)acetic acid can be synthesized through the reaction of hydrazine or its derivatives with chloroacetic acid or its esters, followed by the introduction of the aminocarbonyl group. ontosight.ai

Carbamoylation Methods for Introducing Carbamoyl (B1232498) Groups

Carbamoylation is a key method for synthesizing N-carbamoylthis compound, also known as (1-(aminocarbonyl)hydrazino)acetic acid. A common approach involves the reaction of 2-hydrazinylacetic acid with a source of the carbamoyl group, such as potassium cyanate (B1221674) or urea (B33335).

When using potassium cyanate, the reaction proceeds via the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the cyanate. This is followed by proton transfer to form the aminocarbonyl-hydrazino linkage. Key parameters for this reaction include maintaining a pH between 4.5 and 5.5 and a temperature of 40–60°C to optimize yield and minimize side reactions. An alternative, less toxic method utilizes urea as the carbonyl source in the presence of an acid catalyst like hydrochloric acid.

Another general approach to carbamoylation involves treating a starting compound with an isocyanate, such as trichloroacetyl isocyanate, followed by hydrolysis of the intermediate. orgsyn.org

Two-Step Synthesis from Hydantoic Acid and Sodium Hypochlorite (B82951)

A specific two-step synthesis has been described for (1-(aminocarbonyl)hydrazino)acetic acid starting from hydantoic acid.

Step 1: Hydantoic acid is reacted with sodium hypochlorite in an alkaline environment (pH > 10) to form a hydrazino intermediate. Maintaining a high pH is critical to prevent the formation of side products.

Step 2: The resulting intermediate is then acidified with hydrochloric acid to produce the final (1-(aminocarbonyl)hydrazino)acetic acid. This method is reported to yield a product with over 90% purity. A similar process involving a Hoffmann rearrangement on a glutarimide (B196013) derivative using a sodium hypochlorite/sodium hydroxide (B78521) mixture is used in the synthesis of Gabapentin. google.com

Advanced Derivatization of this compound

The functional groups of this compound allow for a wide range of derivatization strategies, leading to compounds with applications in peptide synthesis and medicinal chemistry.

One significant area of derivatization is the preparation of protected forms for solid-phase peptide synthesis (SPPS). To incorporate the hydrazinoacetyl group into peptides, fully or partially Boc-protected this compound derivatives are used. nih.govacs.org The use of N,N,N'-tris(Boc)this compound is particularly effective as it suppresses the unwanted polymerization of the activated ester during coupling. nih.govacs.org This reagent is compatible with Fmoc/tert-butyl chemistry, allowing for the robust and scalable preparation of hydrazinopeptides in good yield and purity. nih.govacs.org

Another advanced derivatization involves the synthesis of borylated this compound derivatives. thieme-connect.comthieme-connect.de For example, α-boryl-α-hydrazinoacetic acid can be synthesized and subsequently used as a building block. thieme-connect.comthieme-connect.de The hydrazine moiety of this derivative can be converted into a variety of α-borylated azoles and diazines through condensation reactions with 1,3- or 1,4-electrophiles. thieme-connect.comthieme-connect.dethieme-connect.com These organoboron compounds are of interest for their potential applications in cross-coupling transformations and drug discovery. thieme-connect.comthieme-connect.de

The this compound scaffold is also utilized in the development of enzyme inhibitors. Derivatives have been designed as inhibitors of human cysteine cathepsins, which are implicated in various diseases. acs.org In one approach, carbazates are condensed with glyoxylic acid, and the resulting hydrazones are catalytically hydrogenated to this compound derivatives. These are then cyanated to produce 3-cyano-3-aza-β-amino acid derivatives that act as nitrile-type inhibitors. acs.orgacs.org

Furthermore, this compound derivatives serve as versatile precursors for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry. arkat-usa.orgekb.egnih.govmdpi.comresearchgate.net The hydrazone derivatives of this compound can undergo cyclization reactions to form rings such as thiazolidines and tetrazoles. ekb.eg

Table 1: Synthetic Methods for this compound and its Derivatives

| Method | Starting Materials | Key Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Condensation & Hydrogenation | Hydrazine derivative (carbazate), Glyoxylic acid | 1. EtOH, RT; 2. H₂, Pd/C | This compound derivative | acs.orgacs.org |

| Reaction with Acetic Acid | Hydrazine hydrate, Glacial acetic acid | Reflux | Hydrazide derivative | researchgate.net |

| Carbamoylation | 2-Hydrazinylacetic acid, Potassium cyanate | pH 4.5-5.5, 40-60°C | (1-(Aminocarbonyl)hydrazino)acetic acid | |

| Two-Step Synthesis | Hydantoic acid, Sodium hypochlorite | 1. NaOH (pH > 10); 2. HCl | (1-(Aminocarbonyl)hydrazino)acetic acid |

Table 2: Advanced Derivatization of this compound

| Derivatization Strategy | Key Reagent/Derivative | Application | Reference(s) |

|---|---|---|---|

| Peptide Synthesis | N,N,N'-tris(Boc)this compound | Solid-phase synthesis of hydrazinopeptides | nih.govacs.org |

| Borylation | α-Borylacetaldehyde, DBAD | Synthesis of borylated heterocycles | thieme-connect.comthieme-connect.de |

| Enzyme Inhibition | Cyanogen bromide | Synthesis of cysteine cathepsin inhibitors | acs.orgacs.org |

| Heterocycle Synthesis | Thioacetic acid, Sodium azide (B81097) | Formation of thiazolidines, tetrazoles | ekb.eg |

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14150 |

| Glyoxylic acid | 759 |

| Hydrazine | 9321 |

| Acetic anhydride | 7918 |

| Acetic acid | 176 |

| Chloroacetic acid | 300 |

| Potassium cyanate | 11479 |

| Urea | 1176 |

| Hydantoic acid | 70965 |

| Sodium hypochlorite | 23665760 |

| Hydrochloric acid | 313 |

| Palladium | 23939 |

| tert-Butyloxycarbonyl (Boc) anhydride | 65111 |

| Cyanogen bromide | 7569 |

| Gabapentin | 3446 |

| Thioacetic acid | 225 |

| Sodium azide | 3469398 |

| Trichloroacetyl isocyanate | 12211 |

| 2-Hydrazinylacetic acid | 83935 |

Formation of Borylated Azoles and Diazines from HAA

This compound can be transformed into borylated azoles and diazines, which are valuable scaffolds in medicinal chemistry and drug discovery. This process begins with the synthesis of an α-borylated HAA derivative, which then serves as a key intermediate for constructing various N-heterocycles.

The synthesis of α-Boryl-α-hydrazinoacetic acid provides a highly functionalized, boron-containing building block that was previously unexplored compared to its α-aminoboronic acid counterparts. researchgate.netthieme-connect.de The process starts with the readily available α-borylacetaldehyde. researchgate.netthieme-connect.com

The key steps in the synthesis are:

Hydrazination: α-Borylacetaldehyde is treated with di-tert-butyl azodicarboxylate (DBAD) in the presence of a catalytic amount of proline. This reaction yields the corresponding α-boryl-α-hydrazinoacetaldehyde intermediate. thieme-connect.de

Oxidation: The resulting aldehyde is then subjected to a Pinnick oxidation without purification. thieme-connect.de This two-step, one-pot procedure efficiently converts the starting material into the desired N,N'-bis(Boc)-α-boryl-α-hydrazinoacetic acid, a stable MIDA (N-methyliminodiacetic acid) boronate. researchgate.netthieme-connect.de

This synthetic route makes α-boryl-α-hydrazinoacetic acid easily accessible for further derivatization. thieme-connect.com

The synthesized α-boryl-α-hydrazinoacetic acid is a versatile precursor for a variety of boromethylated N-heterocycles. researchgate.net The transformation pathway involves two main stages:

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting groups on the hydrazine moiety are removed using a mixture of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This reaction proceeds efficiently, yielding the free hydrazine salt in quantitative yield without causing deboronation or cleavage of the MIDA group. thieme-connect.de

Cyclocondensation: The resulting deprotected hydrazine salt is reacted with a range of 1,3- or 1,4-dielectrophiles to construct the target heterocycles. thieme-connect.de This condensation reaction leads to the formation of α-borylated azoles and diazines. thieme-connect.com

A variety of N-heterocycles have been synthesized using this method, demonstrating its broad applicability. The reaction of the deprotected intermediate with different electrophiles leads to the formation of pyrazoles, pyrazolones, phthalazinones, and diazaborinines. thieme-connect.de

Table 1: Synthesis of Boromethylated N-Heterocycles from α-Boryl-α-hydrazinoacetic Acid Intermediate thieme-connect.de

| Electrophile | Resulting Heterocycle | Yield (%) |

| Acetylacetaldehyde dimethyl acetal | 1,5- and 1,3-substituted Pyrazole | 99 |

| Acetylacetone | Pyrazole | 89 |

| Dibenzoylmethane | Pyrazole | 24 |

| Aryl keto-enamines | 5-Arylpyrazoles | 95-98 |

| Arylated malondialdehydes | 4-Arylpyrazoles | 64-98 |

| Ethyl acetoacetate | Pyrazolone | 95 |

| Methyl 2-formylbenzoate | Phthalazinone | 99 |

| 2-Formylphenylboronic acid | 1,2,3-Diazaborinine | 87 |

Hydrazone Formation with Aldehydes and Ketones

The reaction of the hydrazine functional group in this compound with aldehydes or ketones is a fundamental transformation that produces hydrazones. wikipedia.org This condensation reaction is a cornerstone of bioconjugation chemistry due to its reliability and the stability of the resulting hydrazone linkage. wikipedia.orgnih.gov

The general reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. doubtnut.comlibretexts.org The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the hydrazine. doubtnut.com However, highly acidic conditions are avoided as they can protonate the hydrazine nucleophile, rendering it unreactive. doubtnut.com

Kinetic studies have shown that the rate of hydrazone formation can be significantly accelerated. Carbonyl compounds that possess neighboring acid or base groups, and likewise hydrazines with a nearby carboxylic acid group (such as this compound), exhibit accelerated reaction rates at a biological pH of 7.4. nih.gov This intramolecular catalysis makes hydrazone ligation one of the fastest and most efficient methods for bioconjugation, with rate constants for the most rapid combinations reaching 2–20 M⁻¹s⁻¹. nih.gov This reaction is widely employed in peptide labeling, polymer chemistry, and the development of drug delivery systems. nih.gov

Tri-Boc Protection Strategies for this compound

In complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), protecting the reactive groups of this compound is crucial to prevent undesirable side reactions. acs.org The use of multiple tert-butyloxycarbonyl (Boc) protecting groups offers a robust strategy for the chemoselective manipulation of the HAA molecule. smolecule.comnih.gov

To achieve maximum control during synthesis, a fully protected version of this compound, N,N,N'-Tris(Boc)this compound, is often employed. researchgate.net The synthesis involves treating this compound with a Boc-protecting agent like di-tert-butyl dicarbonate (B1257347) to introduce three Boc groups onto the hydrazine nitrogens. smolecule.com

The use of mono- and di-protected HAA derivatives can lead to unwanted polymerization of the activated ester during coupling reactions in peptide synthesis. acs.org The synthesis and use of the tris(Boc)-protected derivative effectively suppress these side reactions. acs.orgresearchgate.net Researchers have developed low-cost and effective routes for the preparation of this fully protected reagent, making it a convenient tool for the scalable production of hydrazino-functionalized peptides. researchgate.netnih.gov

The primary advantage of using Boc-protected this compound derivatives lies in the ability to perform chemoselective reactions. The Boc groups are stable under a variety of reaction conditions but can be removed selectively when needed, typically using acidic conditions. nih.govorganic-chemistry.org

In the context of solid-phase peptide synthesis, N,N,N'-tris(Boc)this compound has proven to be a highly convenient reagent. researchgate.netresearchgate.net It can be introduced onto the solid support either before or after the peptide chain has been elongated using standard Fmoc/tert-butyl chemistry. researchgate.netnih.gov While analysis has shown that one of the three Boc groups may be partially lost during the repetitive piperidine (B6355638) treatments required for Fmoc deprotection, the reagent remains highly effective. researchgate.netnih.gov The stability of the remaining protecting groups is sufficient to prevent undesired reactions, ensuring the preparation of pure hydrazino-peptides in good yields. acs.orgresearchgate.net This strategy allows for the precise incorporation of a reactive hydrazine handle at a specific position in a peptide, which can then be used for subsequent chemoselective ligation to other molecules. nih.gov

Oxidation Reactions of the Hydrazine Group

The hydrazine moiety (-NH-NH₂) within this compound is susceptible to oxidation, leading to different products depending on the oxidizing agent and reaction conditions.

The reaction of this compound with hydrogen peroxide (H₂O₂) results in a two-electron oxidation of the hydrazine group, yielding azodicarboxylic acid derivatives. This transformation is a key step in the synthesis of various nitrogen-containing compounds. The general reaction involves the conversion of the N-N single bond to a N=N double bond.

Table 1: Peroxide-Mediated Oxidation of this compound

| Oxidizing Agent | Catalyst | Temperature (°C) | Major Product | Yield (%) |

|---|

In the presence of transition metal catalysts such as iron(III) (Fe³⁺) or copper(II) (Cu²⁺), this compound undergoes oxidation to produce nitrogen gas (N₂) and derivatives of acetic acid under aerobic conditions. This reaction proceeds through a mechanism involving the coordination of the hydrazine to the metal center, followed by electron transfer and decomposition. Metal-catalyzed oxidation (MCO) reactions are a known method for studying metal-binding sites in proteins, where reactive oxygen species are generated, leading to the oxidation of nearby amino acid residues. nih.govnih.govresearchgate.net

Table 2: Metal-Catalyzed Oxidation of this compound

| Oxidizing Agent | Catalyst | Temperature (°C) | Major Products | Yield (%) |

|---|

Reduction Reactions of this compound Derivatives

The hydrazine group in this compound can act as a reducing agent. For instance, it is capable of reducing silver ions (Ag⁺) to elemental silver (Ag⁰) in colloidal solutions, which is a method for forming silver nanoparticles. Additionally, similar to the Wolff-Kishner reduction, this compound derivatives can reduce carbonyl groups by first forming hydrazone intermediates.

Nucleophilic Substitution Reactions Involving the Hydrazino Group

The hydrazine group of this compound is a potent nucleophile and can participate in nucleophilic substitution reactions. The nitrogen atom with the lone pair of electrons can attack electrophilic centers, leading to the displacement of a leaving group. ksu.edu.sa For example, this compound can react with compounds like 2,4-dinitrochlorobenzene, where the hydrazine displaces the chloride. ccsenet.org The reactivity in these substitutions is influenced by the nature of the leaving group and the solvent. ccsenet.orgeijas.com The formation of hydrazones from the reaction of this compound with aldehydes and ketones is a widely used nucleophilic addition-elimination reaction in organic synthesis.

C- and N-Acetylation using Acetic Acid

Hydrazides, including this compound, can undergo acetylation when treated with acetic acid. pharm.or.jpnih.govresearchgate.net This can result in either N-acetylation at one of the nitrogen atoms of the hydrazine group or C-acetylation. The rate of this reaction is dependent on the concentration of acetic acid. pharm.or.jp While the acetylation of hydrazides with acetic acid is a relatively slow process, it is a notable side reaction that can occur when acetic acid is used as a solvent or reagent in reactions involving hydrazides, such as in the preparation of azides for peptide synthesis. pharm.or.jpresearchgate.net Studies have shown that various hydrazide derivatives can undergo reactions like C- and N-acetylation, hydrolysis, and rearrangement in the presence of acetic acid under reflux. rsc.org

Table 3: Acetylation of a Hydrazide with Acetic Acid at 20°C

| Time (hours) | Percentage Acetylated (%) |

|---|---|

| 1 | 11 |

Hydrolysis Reactions of this compound

Derivatives of this compound can undergo hydrolysis, particularly under acidic or basic conditions. smolecule.com For example, the alkaline hydrolysis of ethyl hydrazinoacetate hydrochloride using sodium hydroxide is a method to synthesize sodium hydrazinoacetate. This reaction involves the cleavage of the ester bond to form the corresponding carboxylate salt. The stability of this compound and its derivatives towards hydrolysis can be influenced by the presence of other functional groups in the molecule.

Decarboxylation Reactions of this compound

The direct decarboxylation of this compound to yield methylhydrazine is a chemically challenging transformation that is not extensively documented in standard chemical literature. As an analogue of the α-amino acid glycine (B1666218), this compound lacks the structural features, such as a β-carbonyl group, that typically facilitate facile decarboxylation upon heating. researchgate.netresearchgate.net Consequently, strategies to achieve this transformation often rely on biological systems or the thermal decomposition of more complex derivatives.

Research into the biosynthesis of natural products has revealed enzymatic pathways capable of effecting the decarboxylation of this compound derivatives. In the biosynthesis of triacsins, a family of potent acyl-CoA synthetase inhibitors, this compound (HAA) serves as a key precursor. researchgate.netd-nb.info However, it is not decarboxylated directly. Instead, HAA is first activated and loaded onto an acyl carrier protein (ACP). Subsequent enzymatic modifications lead to an unstable intermediate that undergoes a non-oxidative decarboxylation step, promoted by the enzymes Tri9/10, to help form the final triacsin structure. researchgate.net This biological approach highlights a sophisticated, enzyme-mediated strategy to overcome the inherent stability of the molecule.

Another context in which the decarboxylation of a this compound derivative has been studied is through the thermal analysis of its metal complexes. A study on the thermal behavior of copper(II) and zinc(II) complexes with (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetic acid (aphaOH), a Schiff base derivative of this compound, provides insight into its decomposition pathway. researchgate.net Using thermogravimetric (TG) and differential thermal analysis (DTA), researchers identified multi-stage decomposition processes for the complexes [Cu(aphaO)(H2O)Cl] (Complex 1) and [Zn2(aphaO)2Cl2] (Complex 2). researchgate.net Following the initial loss of water molecules, the coordinated organic ligand undergoes fragmentation at higher temperatures. This decomposition includes the loss of a carboxyl group as carbon dioxide, alongside the breakdown of the rest of the molecule, ultimately yielding the corresponding metal oxide as the final residue. researchgate.net

The detailed stages of this thermal decomposition, which implicitly includes decarboxylation of the this compound backbone, are summarized below.

Table 1: Thermal Decomposition Stages of Metal Complexes of a this compound Derivative researchgate.net

| Complex | Decomposition Stage | Temperature Range (°C) | Mass Loss (Experimental %) | Mass Loss (Calculated %) | Assignment of Lost Fragments |

| [Cu(aphaO)(H2O)Cl] | 1 | 90-160 | 5.52 | 5.60 | 1 H₂O |

| 2 | 160-350 | 41.57 | 41.98 | C₄H₄N₂ + CO₂ + HCl | |

| 3 | 350-650 | 27.89 | 28.00 | C₅H₅N | |

| [Zn₂(aphaO)₂Cl₂] | 1 | 180-330 | 44.55 | 44.73 | 2 CO₂ + 2 C₄H₄N₂ |

| 2 | 330-650 | 25.80 | 25.86 | C₁₀H₈N₂ + Cl₂ |

Data sourced from a study on the thermal behavior of Cu(II) and Zn(II) complexes with (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetate (aphaO). researchgate.net

Mechanistic Investigations of Hydrazinoacetic Acid Transformations

Enzymatic Pathways Involving HAA

Azaserine (B1665924) is a well-known antitumor antibiotic whose structure features a rare α-diazoester functional group. Research has confirmed that HAA is a central precursor in its formation. rsc.org

Hydrazinoacetic acid is an essential building block in the biosynthesis of azaserine. nih.gov The pathway to this anticancer agent involves the incorporation of HAA, which ultimately provides the core structure that is oxidized to form the reactive diazo group. nih.govacs.org The involvement of HAA as an intermediate has been substantiated through a combination of isotopic labeling studies, gene deletion experiments, and in vitro biochemical assays. nih.govacs.org These studies confirm that the azaserine backbone is derived from the condensation of HAA (or its oxidized form) and L-serine. nih.govnih.gov

The genes responsible for azaserine production have been identified in several bacterial species, including Streptomyces fragilis and Glycomyces harbinensis. rsc.orgresearchgate.netnih.gov These azaserine biosynthetic gene clusters, often designated as azs or aza, contain all the necessary enzymatic machinery for the synthesis of the final product from simpler precursors. nih.govrsc.org Within these clusters, bioinformatic analyses have identified genes encoding enzymes homologous to those that produce HAA, directly implicating it in the pathway. nih.govresearchgate.netnih.gov For instance, the azs cluster in S. fragilis contains 21 genes, including those responsible for HAA synthesis and its subsequent modification. rsc.org Key components identified include hydrazine (B178648) synthetases (like AzaE/Aza12) and dedicated carrier proteins that shuttle the HAA-derived intermediates through the biosynthetic assembly line. rsc.orgacs.org

Table 1: Key Proteins in the Azaserine Biosynthetic Pathway

| Gene/Protein | Proposed Function | Organism Source | Reference |

|---|---|---|---|

| Aza/Azs Cluster | Complete biosynthetic gene cluster for azaserine production. | Glycomyces harbinensis, Streptomyces fragilis | rsc.orgresearchgate.net |

| AzsSPTF / AzsQ | Synthesize the 2-hydrazineylideneacetyl (HDA) moiety attached to the carrier protein AzsQ from HAA. | Streptomyces fragilis | rsc.org |

| AzsN / Aza12 | Carrier protein and putative hydrazine synthetase involved in HAA metabolism. | Streptomyces fragilis, Glycomyces harbinensis | acs.org |

| AzsO | Nonribosomal peptide synthetase (NRPS) that synthesizes O-(2-hydrazineylideneacetyl)serine. | Streptomyces fragilis | rsc.org |

Negamycin (B1678013) is a dipeptide-like antibiotic with activity against multidrug-resistant Gram-negative bacteria. nih.govresearcher.life Its structure contains a hydrazine component, the biosynthesis of which has been traced back to HAA. researchgate.net

The formation of HAA in the negamycin biosynthetic pathway is catalyzed by the enzyme NegJ. nih.govresearchgate.net Extensive enzymatic and isotopic labeling studies have revealed that NegJ is a heme-dependent enzyme that performs a novel N-N bond-forming reaction. researcher.liferesearchgate.netresearchgate.net It directly catalyzes the formation of this compound from the simple precursors glycine (B1666218) and nitrite (B80452). nih.govresearchgate.netresearchgate.net This reaction is a key step in the pathway and represents a unique biocatalytic strategy for producing a hydrazine linkage. researchgate.net The activity of NegJ is also dependent on a specific ferredoxin, which is encoded outside of the main negamycin gene cluster. researchgate.netresearchgate.net

Table 2: The NegJ Enzymatic Reaction

| Enzyme | Substrates | Product | Cofactors / Dependencies | Organism Source | Reference |

|---|

| NegJ | Glycine, Nitrite | this compound (HAA) | Heme, Ferredoxin | Streptomyces purpeofuscus | nih.govresearchgate.netresearchgate.net |

Table 3: Compound and PubChem CID

| Compound Name | PubChem CID |

|---|---|

| This compound | 135431 |

| Azaserine | 5236 |

| Negamycin | 3034032 |

| Glycine | 750 |

| Nitrite | 946 |

| Hydrazonoacetic acid | 54690369 |

HAA in Negamycin Biosynthesis

Heme-Dependent N-N Bond Formation

The formation of the nitrogen-nitrogen (N-N) bond, a critical step in the biosynthesis of hydrazine-containing natural products, is an energetically challenging process. Recent research has unveiled a novel enzymatic pathway for this transformation that is dependent on a heme-containing enzyme. Specifically, in the biosynthetic pathway of the antibiotic negamycin, the enzyme NegJ has been identified as a heme-dependent catalyst responsible for the direct formation of this compound (HAA).

This biocatalyst facilitates the N-N bond formation using glycine and nitrite as substrates. The reaction is also dependent on a specific ferredoxin, which is encoded outside the primary negamycin gene cluster. wikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.com The discovery of NegJ represents a previously unknown mechanism for creating a hydrazine linkage directly from nitrite and an amino acid, highlighting a unique solution in nature for N-N bond biosynthesis. wikipedia.org This pathway is distinct from other known hydrazine synthetase mechanisms, such as those that utilize N-hydroxylated precursors. wikipedia.org The identification of NegJ as a heme-dependent, N-N bond-forming enzyme expands the known catalytic repertoire of heme proteins and provides new targets for genome mining of natural products containing the hydrazine moiety. wikipedia.orgwikipedia.orgwikipedia.org

Inhibition of Enzymatic Pathways by HAA and its Derivatives

This compound and compounds derived from it have been investigated for their ability to inhibit various enzymatic pathways, which is often the basis for their biological activities.

Amidotransferase Inhibition

This compound (HAA) is a crucial intermediate in the biosynthesis of the natural product azaserine. nih.govresearchgate.net Azaserine is a well-documented antitumor and antibiotic agent that functions as an antagonist of glutamine. wikipedia.orgresearchpublish.com Its structural similarity to glutamine allows it to competitively inhibit glutamine-dependent enzymes, most notably glutamine amidotransferases. wikipedia.org These enzymes are vital for numerous anabolic processes, including the synthesis of purines and pyrimidines necessary for DNA and RNA production. By acting as a glutamine mimic, azaserine irreversibly binds to the enzyme's active site, leading to the shutdown of these essential metabolic pathways and hindering cell proliferation, particularly in cancer cells. researchpublish.com Therefore, the role of HAA in this context is that of a key biosynthetic precursor to the active inhibitory agent, azaserine. nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. wikipedia.orgscbt.com They play critical roles in pH regulation and other physiological processes, and their inhibition has various therapeutic applications. wikipedia.org The active site of most CAs contains a zinc ion (Zn²⁺) that is essential for catalysis. nih.gov Many CA inhibitors function by binding to this zinc ion. nih.gov

Recent studies have explored aromatic hydrazide derivatives as a class of carbonic anhydrase inhibitors. nih.gov These compounds are proposed to act as zinc-binding ligands. Molecular modeling studies suggest that the hydrazide moiety can coordinate to the active site zinc ion in a bidentate fashion. nih.gov A series of synthesized hydrazides demonstrated inhibitory activity against several human (h) CA isoforms, with inhibition constants (Kᵢ) typically in the micromolar range. Notably, certain derivatives showed more potent, submicromolar inhibition against specific isoforms like hCA IV. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Hydrazide Derivatives

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) |

| Ureido-linked Hydrazide | hCA IV | 0.8 µM |

| Ureido-linked Hydrazide | hCA IV | 0.96 µM |

| Aromatic Hydrazides | hCA I, II, IX, XII | Low-micromolar range |

This table presents a summary of findings on the inhibitory activity of hydrazide derivatives against various human carbonic anhydrase isoforms. Data sourced from a study on aromatic hydrazides as CA inhibitors. nih.gov

Cyclooxygenase (COX) and Thromboxane (B8750289) A2 Synthase (TXAS) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin (B15479496) H₂ (PGH₂), the precursor to prostaglandins (B1171923) and thromboxanes. fishersci.camdpi.com Thromboxane A₂ synthase (TXAS) then catalyzes the conversion of PGH₂ into thromboxane A₂ (TXA₂), a potent mediator of platelet aggregation and vasoconstriction. nih.govwikiwand.comwikipedia.org Inhibition of these enzymes is a key strategy for anti-inflammatory and anti-thrombotic therapies. nih.gov

While many nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes contain a carboxylic acid moiety similar to that in HAA, specific mechanistic studies detailing the direct inhibition of COX or TXAS by this compound itself are not extensively documented in the scientific literature. However, various heterocyclic compounds, which can be synthesized using hydrazine derivatives, have been evaluated as potential inhibitors of cyclooxygenase. ctdbase.org

Inhibition of TXAS is a more specific therapeutic goal aimed at reducing the pro-thrombotic effects of TXA₂ without completely blocking the entire prostaglandin pathway. nih.govnih.gov Inhibitors of TXAS are typically complex molecules, and while HAA could serve as a foundational chemical scaffold, direct evidence of its inhibitory activity against this enzyme is limited. uni-goettingen.de

Non-Enzymatic Reaction Mechanisms

Radical-Mediated Cleavage of the N-N Bond

Beyond enzymatic transformations, the nitrogen-nitrogen bond in this compound can be cleaved through non-enzymatic, radical-mediated processes. One prominent example is the thermal decomposition of the compound. When subjected to temperatures exceeding 150°C, this compound undergoes an exothermic decomposition. The proposed mechanism for this breakdown involves the radical-mediated cleavage of the N-N bond within the hydrazine group. This process ultimately yields gaseous products, including carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and nitrogen gas (N₂). This type of reaction highlights the inherent reactivity of the hydrazine functional group under specific physical conditions, independent of biological catalysts.

Keto-Enol Tautomerism in Hydrazone Derivatives

Hydrazones, which are formed from the condensation reaction of this compound (HAA) with aldehydes or ketones, are a versatile class of compounds that exhibit keto-enol tautomerism. frontiersin.org This phenomenon involves the interconversion between a carbonyl double bond (the keto form) and an alkene double bond with a hydroxyl group (the enol form), accompanied by the migration of a proton. frontiersin.org In hydrazone derivatives, the structural moiety –CH=N-NH-C=O– possesses this tautomeric capability. researchgate.net

The equilibrium between the keto and enol forms is often influenced by external conditions such as the solvent and the pH of the medium. researchgate.netresearchgate.net For instance, in organic solvents, the enol isomer is often more stable, whereas the keto form tends to predominate in aqueous solutions. researchgate.net This tautomerism is significant as it can affect the compound's coordination chemistry and biological activity. researchgate.netfrontiersin.org The ability of hydrazones to exist in these different forms allows them to coordinate to metal ions as neutral molecules or as monoanionic or dianionic species, leading to the formation of diverse metal complexes. researchgate.net

The general equilibrium for a hydrazone derivative can be represented as follows:

| Tautomeric Form | Structural Representation |

| Keto Form | R-CH=N-NH-C(=O)-R' |

| Enol Form | R-CH=N-N=C(OH)-R' |

Dynamic Covalent Bonds in Hydrazone Formation

The formation of a hydrazone from this compound and a carbonyl compound (an aldehyde or ketone) is a prime example of dynamic covalent chemistry. The resulting hydrazone bond is classified as a dynamic covalent bond because its formation is reversible, allowing for the association and disassociation of the constituent molecules under specific conditions. mdpi.comresearchgate.net

This reversibility is highly dependent on the pH of the environment. The condensation reaction to form the hydrazone linkage is generally favored at a pH between 7 and 9. mdpi.com Conversely, the reverse reaction, the hydrolysis of the hydrazone bond, typically occurs in a strongly acidic environment, often at a pH below 4. mdpi.com This pH-dependent stability makes hydrazone linkages particularly useful in the development of "smart" biomaterials, such as hydrogels, that can respond to physiological conditions for applications like drug delivery and tissue regeneration. The reaction is considered a conjugation technique that creates a minimal perturbation to a native biomolecule, as the resulting tether consists of only a few non-hydrogen atoms (C=N-N). nih.gov

The formation of these bonds can be accelerated through catalysis. Aniline (B41778), for example, has been documented to catalyze hydrazone formation at various pH levels, enhancing the rate of conjugation for biological applications. nih.gov

Computational Modeling and Mechanistic Prediction

Molecular Dynamics (MD) Simulations for HAA-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the interactions between small molecules, such as derivatives of this compound, and their biological targets, typically proteins. nih.govmdpi.com These simulations model the movement of atoms over time, providing detailed insights into the physical basis of molecular recognition and binding. nih.gov By applying the principles of classical mechanics, MD can elucidate the dynamics of a protein-ligand complex, revealing conformational changes, interaction energetics, and the stability of the bound state. nih.govmdpi.com

In the context of HAA-target interactions, MD simulations can be used to:

Investigate Binding Mechanisms: Observe the process of a ligand binding to or unbinding from a protein target, which is often too fast or complex to capture with experimental methods alone. cecam.org

Assess Complex Stability: Determine the stability of the HAA derivative within the binding site of a target protein over a simulated time course. A stable interaction is often indicated by a steady value for the radius of gyration (RoG) of the complex. nih.gov

Identify Key Interactions: Pinpoint specific interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for the binding and function of the molecule. mdpi.com

MD has become an increasingly vital tool in drug discovery, helping to understand the function of drug targets and the dynamics of ligand-receptor interactions that guide the selection of promising candidate molecules. mdpi.com

| MD Simulation Application | Information Gained | Relevance to HAA Research |

| Binding Process Simulation | Elucidation of binding/unbinding pathways and kinetics. cecam.org | Understanding how HAA derivatives approach and interact with their biological targets. |

| Conformational Sampling | Exploration of the flexibility of the ligand and protein during interaction. mdpi.com | Predicting how the target protein might adapt its shape to accommodate the HAA ligand. |

| Stability Analysis (e.g., RoG) | Assessment of the overall stability of the protein-ligand complex. nih.gov | Validating the predicted binding mode and the persistence of the interaction over time. |

Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a macromolecular target, such as a protein. openaccessjournals.com This method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. wjarr.com Docking algorithms explore various possible binding poses of the ligand within the target's active site and use a scoring function to estimate the strength of the interaction, typically reported as a binding energy value (e.g., in kcal/mol). nih.govopenaccessjournals.com

For this compound derivatives, docking studies can predict how they will bind to a specific enzyme or receptor. The process provides valuable insights into:

Binding Mode: The precise three-dimensional arrangement of the ligand within the binding pocket.

Binding Affinity: A quantitative score that ranks the ligand's potential efficacy. A more negative binding energy generally indicates a stronger, more favorable interaction. nih.gov

Key Residue Interactions: Identification of the specific amino acid residues in the target protein that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. openaccessjournals.com

While docking is a powerful tool for predicting binding geometry, it is generally considered more reliable for predicting the binding pose than for calculating the absolute binding affinity with high accuracy. mdpi.comibm.com Nevertheless, it remains an essential first step in structure-based drug design. wjarr.com

Computational Analysis of Biosynthetic Enzyme Mechanisms

Computational methods are instrumental in elucidating the complex mechanisms of enzymes involved in the biosynthesis of natural products, including this compound. acs.org These approaches complement experimental studies by providing atomic-level detail of reaction pathways and transition states that are otherwise difficult to observe. escholarship.org

A key enzyme in the biosynthesis of some natural products is one that forms this compound directly from glycine and nitrite. researchgate.net The enzyme NegJ, a heme-dependent N-N bond-forming enzyme, catalyzes this reaction. researchgate.net Computational analysis has been critical in understanding its function. For example, modeling was used to predict the binding sites for substrates like nitrous acid. researchgate.net Furthermore, computational studies revealed the presence of a tunnel within the enzyme, suggesting a pathway for another precursor molecule to enter the reaction pocket, which supports a sequential reaction mechanism. researchgate.net

Computational techniques applied to biosynthetic enzymes include:

Substrate Docking: Predicting how substrates bind to the enzyme's active site to initiate the catalytic cycle. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): Modeling the chemical reaction itself, focusing on bond-making and bond-breaking steps to determine the most likely reaction mechanism and calculate energy barriers. escholarship.org

Bioinformatics Analysis: Comparing enzyme sequences to identify conserved residues and domains that are essential for catalytic activity and substrate specificity. acs.org

These computational investigations provide crucial insights into how nature constructs the N-N bond, a challenging chemical transformation, and can guide efforts in enzyme engineering and the biocatalytic production of valuable compounds. acs.orgacs.org

Biological Activities and Pharmacological Potential of Hydrazinoacetic Acid and Its Derivatives

Antimicrobial Activities

The antimicrobial properties of hydrazinoacetic acid and its derivatives have been a key area of research. These compounds have demonstrated the ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Antibacterial Properties against various Strains (e.g., MRSA)

Derivatives of this compound have shown notable antibacterial activity against a range of bacterial strains. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). epa.gov In vitro assays have indicated that certain derivatives possess antibacterial activity superior to conventional antibiotics such as tetracycline (B611298) against bacteria like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The antibacterial effect of these compounds is often attributed to their ability to interfere with essential cellular processes within the bacteria. For instance, some hydrazide-hydrazone derivatives have been shown to impact the integrity of the microbial cell wall and membrane. mdpi.com The presence of specific chemical groups, such as the azomethine group (-NH–N=CH-), is considered crucial for the pharmacological activity of hydrazide-hydrazone derivatives. mdpi.com

Antifungal Properties of Hydrazone Derivatives

Hydrazone derivatives, which can be synthesized from this compound, have exhibited promising antifungal properties. nih.govsmolecule.com Research has highlighted their activity against various fungal species, including Candida albicans. Some studies have identified hydrazone as a valuable scaffold for designing new antifungal drugs, particularly by targeting enzymes essential for fungal survival, such as those involved in trehalose (B1683222) biosynthesis. nih.gov The antifungal and anti-biofilm effects of certain hydrazone derivatives against Candida species have been demonstrated to be non-toxic in some in vitro and in vivo models. nih.gov

Antiviral Potential

The antiviral potential of this compound and its derivatives is an emerging area of study. nih.gov While specific studies on this compound's direct antiviral effects are limited, related hydrazone derivatives have been recognized for their potential antiviral activities. nih.govnih.gov For instance, phosphonoacetic acid, a structurally related compound, has been shown to specifically inhibit the replication of herpesviruses by targeting the virus-induced DNA polymerase. nih.gov This mechanism of action, which involves interfering with viral replication machinery, suggests a potential avenue for the antiviral activity of this compound derivatives. Further research is needed to fully elucidate the antiviral capabilities of this class of compounds.

Anticancer Properties

This compound and its derivatives have demonstrated significant potential in the realm of cancer therapy. Their mechanisms of action are multifaceted, involving roles in the biosynthesis of known antitumor agents and the direct induction of cancer cell death.

Involvement in Azaserine (B1665924) Biosynthesis and Antitumor Activity

A key aspect of this compound's anticancer potential lies in its role as a crucial precursor in the biosynthesis of azaserine, a naturally occurring compound with established antitumor activity. rsc.orgacs.orgnih.govacs.orgresearchgate.net Azaserine, which contains a diazo group, is produced by certain strains of Streptomyces. rsc.orgacs.org Biochemical studies have confirmed that the biosynthetic pathway of azaserine involves this compound. rsc.orgacs.orgnih.govresearchgate.net The diazo group in azaserine is generated through the stepwise oxidation of the this compound moiety. rsc.org This involvement underscores the importance of this compound in the production of potent anticancer agents. The antitumor properties of azaserine itself have been widely documented, and its ability to inhibit tumor growth highlights the therapeutic potential of compounds derived from or related to this compound.

Induction of Apoptosis in Cancer Cells via Cellular Process Disruption

Beyond its role in azaserine synthesis, this compound and its derivatives can directly induce apoptosis (programmed cell death) in cancer cells. This is achieved by interfering with normal cellular processes. By mimicking natural substrates, these compounds can disrupt essential metabolic pathways. For example, they can inhibit key enzymes like amidotransferases, which are vital for amino acid metabolism and the synthesis of nucleic acids.

Furthermore, certain metal complexes of hydrazide-hydrazone derivatives have shown enhanced anticancer activity. These complexes can induce apoptosis by generating reactive oxygen species (ROS), upregulating pro-apoptotic proteins like caspase-8 and Bax, and downregulating anti-apoptotic proteins like Bcl-2. frontiersin.org Some palladium and platinum complexes of hydrazinoacetate derivatives have demonstrated cytotoxic activity comparable to the widely used anticancer drug cisplatin, even against cisplatin-resistant cancer cell lines. nih.gov These complexes can induce apoptosis, sometimes accompanied by cell cycle arrest in the S phase. nih.gov Similarly, other acids like acetic acid and gallic acid have also been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of cell signaling pathways. nih.govbiomolther.org

Effectiveness against Cancer Cell Lines (e.g., A549, HepG2)

Hydrazone derivatives of various parent compounds have demonstrated notable cytotoxic activity against several cancer cell lines, including the human lung carcinoma cell line (A549) and the human hepatocellular carcinoma cell line (HepG2).

Studies have shown that certain hydrazone derivatives exhibit significant antiproliferative effects. For instance, a series of N-cinnamoyl-N'-(substituted)acryloyl hydrazide derivatives were evaluated for their activity against A549, PC-3, and HepG2 cancer cells. nih.gov One compound, in particular, displayed potent antiproliferative activity against all three cell lines, with IC50 values ranging from 3.36 to 5.99 μM. nih.gov This activity was comparable to the positive control, gefitinib, against the A549 cell line. nih.gov Further investigation into the mechanism of action revealed that this compound could promote the assembly of tubulin, leading to cell cycle arrest at the G2/M phase in HepG2 cells and inducing apoptosis. nih.gov

In another study, novel ureido and thioureido conjugated hydrazone derivatives were synthesized and tested for their cytotoxic effects on HT-29 and HepG2 cell lines. d-nb.info Two compounds with a chlorophenylurea group combined with a phenyl hydrazone bearing a nitro or chloro moiety showed strong anticancer effects, with IC50 values between 2.2 and 4.8 µM. d-nb.info The mechanism for one of these compounds in HepG2 cells was identified as the induction of apoptosis through a caspase-independent pathway. d-nb.info

Furthermore, a series of dehydroabietic acid-based acylhydrazones were used to develop a model for designing new anticancer agents against the HepG2 cell line. nih.gov Additionally, newly synthesized pyridazine (B1198779) hydrazide with phenoxy acetic acid demonstrated effectiveness against HepG2 cells with an IC50 of 6.9 ± 0.7 μM. mdpi.com

However, the effectiveness of these derivatives can be cell-line specific. For example, in a study of 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives, the hydrazone derivatives were more effective against A549 cell lines, while the oxadiazole derivatives were more effective against the MDA-MB-231 breast cancer cell line. mdpi.com Similarly, certain flufenamic acid derivatives showed no significant activity against A549 cells. pensoft.net

Table 1: Anticancer Activity of this compound Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| N-cinnamoyl-N'-(substituted)acryloyl hydrazide | A549 | 5.09, 4.17, 5.99 | nih.gov |

| N-cinnamoyl-N'-(substituted)acryloyl hydrazide | HepG2 | 3.36 - 5.99 | nih.gov |

| Ureido/thioureido conjugated hydrazone | HepG2 | 2.2 - 4.8 | d-nb.info |

| Pyridazine hydrazide with phenoxy acetic acid | HepG2 | 6.9 ± 0.7 | mdpi.com |

| Hydrazone derivatives | A549, HepG2 | 4 - 17 |

Neuroprotective Effects

Some derivatives of this compound have shown potential as neuroprotective agents. smolecule.com Research into indole-3-acetic acid arylhydrazone hybrids has revealed their potential in the treatment of Parkinson's disease. nih.gov These compounds exhibited minimal neurotoxicity and demonstrated neuroprotective effects against oxidative stress induced by hydrogen peroxide. nih.gov Specifically, one compound with a 2,3-dihydroxy moiety showed superior neuroprotective effects, preserving cell viability up to 68%. nih.gov

Furthermore, these derivatives displayed noteworthy neuroprotection in models of 6-OHDA-induced neurotoxicity and tert-butyl hydroperoxide-induced oxidative stress. nih.gov They also exhibited inhibitory activity against monoamine oxidase B (MAOB), an enzyme implicated in the progression of Parkinson's disease. nih.gov The neuroprotective effects of phenolic acids, which can be metabolites of some of these compounds, have also been widely reported, suggesting a potential mechanism of action. mdpi.comnih.gov

Anti-inflammatory Effects

Hydrazone derivatives have been investigated for their anti-inflammatory properties. nih.govplos.org Studies have shown that certain hydrazone derivatives can significantly reduce inflammation in various experimental models. For instance, a series of benzothiazine N-acylhydrazones exhibited better anti-inflammatory activity than the standard drug piroxicam. nih.gov

In a study evaluating nicotinic acid hydrazide derivatives, those substituted with a nitro group showed the most potent anti-inflammatory activity. nih.gov Similarly, phthalic anhydride-based substituted benzylidene-hydrazide derivatives demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema. nih.gov

The mechanism of action for some of these derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation. nih.gov Molecular docking studies have supported the potential for these compounds to block the COX-2 enzyme, thereby reducing the production of prostaglandins (B1171923). nih.gov

Receptor Binding Studies and Pharmacological Effects

The pharmacological effects of this compound derivatives are closely linked to their ability to bind to various biological receptors. smolecule.com The insertion of an α-hydrazino acid into a peptide sequence can induce structural changes, leading to more stable motifs that can enhance binding to biological receptors. nih.govacs.org

These structural modifications, such as the formation of γ-, β-, hydrazino-, or α-turns, are crucial for interactions with receptors like G-protein coupled receptors (GPCRs) and for integrin recognition. nih.govacs.org It is hypothesized that peptides that are structurally pre-organized for binding to their receptors are favored due to a lower entropic cost of binding. nih.govacs.org The introduction of new hydrogen bond donors and acceptors can also lead to stronger binding interactions. nih.govacs.org

For example, modifications to a p53-derived peptide with α-hydrazino acid could lead to a helical structure that is more effective for binding to the MDM2 receptor, a key interaction in cancer. nih.govacs.org This highlights the potential of using this compound derivatives to design inhibitors of protein-protein interactions. nih.govacs.org

Interactions with Molecular Targets: Enzymes and Receptors

The biological activity of this compound and its derivatives stems from their interactions with various molecular targets, including enzymes and receptors. These interactions can lead to the inhibition of enzymatic pathways or the modulation of receptor activity.

This compound and its derivatives have been shown to inhibit enzymes involved in metabolic pathways, such as amidotransferases, which are important for amino acid and nucleic acid synthesis. By mimicking natural substrates, these compounds can disrupt normal cellular processes, which can lead to apoptosis in cancer cells.

Furthermore, some hydrazino compounds have been explored as inhibitors of carbonic anhydrase (CA) and L-phenylalanine ammonia-lyase. nih.gov Tri-Boc-hydrazinoacetic acid has shown inhibitory effects on enzymes like cyclooxygenase (COX) and thromboxane (B8750289) A2 synthase (TXAS). smolecule.com Nitrile derivatives of this compound have been found to be potent inhibitors of human cysteine cathepsins, which are involved in various diseases. nih.gov

The hydrazino group itself is a key functional group that contributes to these interactions, allowing for the formation of hydrogen bonds and other interactions with the active sites of enzymes and receptors.

Applications of Hydrazinoacetic Acid in Medicinal Chemistry and Drug Discovery

Drug Design and Development Scaffold

In the realm of drug design, a "scaffold" refers to the core chemical structure of a molecule to which various functional groups can be attached to create a library of related compounds. Hydrazinoacetic acid and its derivatives serve as effective scaffolds for the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. nih.govnih.gov The introduction of the hydrazino group into a peptide backbone alters its chemical properties, leading to compounds with potentially enhanced therapeutic characteristics. nih.govacs.org

Peptidomimetics derived from this compound have shown promise in yielding compounds with significant biological activities, including protease inhibition and antimicrobial effects. nih.gov The modification of the peptide backbone by incorporating a this compound scaffold can lead to increased stability against enzymatic degradation, a common challenge with natural peptide-based drugs. nih.govnih.gov This enhanced stability can result in a longer duration of action in the body.

The versatility of the this compound scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR). nih.gov By altering the substituents on the this compound core, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their potency, selectivity, and pharmacokinetic profiles. This rational design approach is a cornerstone of modern drug discovery. nih.gov

Table 1: Examples of Bioactive Scaffolds in Drug Design

| Scaffold Type | Core Structure Example | Therapeutic Applications |

| Privileged Scaffold | Benzodiazepine | Anxiolytics, Anticonvulsants |

| Natural Product Scaffold | Paclitaxel (Taxol®) | Anticancer |

| Heterocyclic Scaffold | Pyrazole | Anti-inflammatory, Anticancer |

| Peptidomimetic Scaffold | This compound | Protease inhibitors, Antimicrobials |

| s-Triazine Scaffold | s-Triazine | Anticancer, Antiviral |

Peptide and Peptidomimetic Synthesis

The synthesis of peptides and peptidomimetics incorporating this compound has been significantly advanced through modern chemical techniques, enabling the creation of complex molecules with tailored properties.

The hydrazinocarbonyl moiety, derived from this compound, can be readily introduced into peptide sequences. researchgate.net This is often achieved using protected forms of this compound, which are compatible with standard peptide synthesis protocols. nih.gov The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, prevents unwanted side reactions during the synthesis process. Specifically, N,N,N'-tris(Boc)this compound has been identified as a highly effective reagent for this purpose. researchgate.netnih.gov This fully protected derivative allows for the efficient and clean incorporation of the hydrazinoacetyl group onto a growing peptide chain. researchgate.net

The incorporation of this compound into peptide structures is a key strategy for developing peptidomimetics with improved characteristics. nih.govacs.org Replacing a natural amino acid with a this compound residue introduces an additional nitrogen atom into the peptide backbone. acs.org This modification has several important consequences:

Conformational Changes : The presence of the hydrazino group alters the local geometry and hydrogen bonding patterns within the peptide, leading to the formation of unique and stable secondary structures, such as the hydrazino-turn. nih.govacs.org

Increased Stability : Peptidomimetics containing this compound often exhibit enhanced resistance to proteolytic enzymes, which are responsible for the degradation of natural peptides in the body. nih.govnih.gov This increased stability can lead to improved bioavailability and a longer therapeutic window. nih.gov

Enhanced Biological Activity : The structural changes induced by the hydrazino group can lead to improved binding affinity and selectivity for biological targets. nih.govmdpi.com Hydrazino-based peptidomimetics have demonstrated promising activity as protease inhibitors and antimicrobial agents. nih.gov

Table 2: Comparison of Natural Peptides and Hydrazino-Peptidomimetics

| Feature | Natural Peptides | Hydrazino-Peptidomimetics |

| Backbone Structure | Standard amide bonds | Contains N-N bond from hydrazino moiety |

| Proteolytic Stability | Generally low | Often enhanced |

| Conformational Flexibility | High | More constrained, can form unique secondary structures |

| Biological Half-life | Short | Potentially longer |

| Example Biological Activity | Various hormonal and signaling roles | Protease inhibition, antimicrobial activity |

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. peptide.comjpt.com Derivatives of this compound have been successfully integrated into SPPS protocols. acs.orgnih.gov

The use of appropriately protected this compound derivatives, such as N,N,N'-tris(Boc)this compound, is crucial for their compatibility with SPPS. researchgate.netnih.gov These protected building blocks can be coupled to the growing peptide chain, which is anchored to a solid resin support. peptide.comjpt.com The synthesis proceeds in a stepwise manner, with each amino acid or this compound derivative being added sequentially. peptide.com The solid support facilitates the purification process at each step, as excess reagents and byproducts can be simply washed away. jpt.com

The compatibility of this compound derivatives with SPPS has made the synthesis of hydrazino-peptides more accessible and scalable, paving the way for the broader investigation of their therapeutic potential. nih.gov

Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound provides a powerful tool for bioconjugation through the formation of hydrazone bonds.

Peptides functionalized with a hydrazinoacetyl group, introduced via this compound, can be readily conjugated to molecules containing a carbonyl group (an aldehyde or a ketone) to form a stable hydrazone linkage. researchgate.netnih.gov This reaction is a type of chemoselective ligation, meaning it is highly specific and can occur under mild, physiological conditions without interfering with other functional groups present in the biomolecules. nih.govnih.gov

The formation of hydrazone bonds is a versatile and widely used strategy in bioconjugation for several reasons: nih.govnih.gov

Specificity : The reaction is highly specific between the hydrazine (B178648) and carbonyl groups. nih.gov

Mild Conditions : The conjugation can be performed in aqueous solutions and at or near neutral pH, which is important for maintaining the integrity of sensitive biomolecules. nih.govrsc.org

Tunable Stability : The stability of the resulting hydrazone bond can be influenced by the pH of the environment, which can be advantageous for applications such as drug delivery, where controlled release of a payload is desired. nih.govresearchgate.net

This hydrazone-based bioconjugation strategy has been employed in a variety of applications, including the development of antibody-drug conjugates, the immobilization of proteins on surfaces, and the creation of targeted drug delivery systems. nih.gov

Catalysis in Bioconjugation for Cellular Applications

The formation of a hydrazone bond between a hydrazine derivative, such as this compound, and an aldehyde or ketone is a cornerstone of many bioconjugation strategies. However, the intrinsic rate of this reaction can be slow under physiological conditions (neutral pH), which is a significant hurdle for applications involving live cells. To overcome this, catalysis is employed to accelerate the reaction, making it suitable for cellular labeling and other in vivo applications.

Research has focused on developing more efficient and biocompatible catalysts. For instance, studies have explored various multisubstituted aniline (B41778) derivatives to improve upon the catalytic performance of aniline itself. nih.gov A key challenge in cellular applications is the potential cytotoxicity of external catalysts. This has led to the innovative design of hydrazine scaffolds with built-in catalytic activity. One such example is the o-amino benzyl (B1604629) hydrazine, which features an intramolecular nucleophilic group that catalyzes hydrazone formation, thereby eliminating the need for cytotoxic extraneous catalysts. rsc.org This approach enables rapid and reversible bioconjugation directly within a cellular environment. rsc.org

The table below summarizes key aspects of catalysis in hydrazone-based bioconjugation.

| Catalyst Type | Mechanism of Action | Key Advantages for Cellular Applications | Reference |

| Aniline Derivatives | Forms a more reactive Schiff base intermediate, accelerating the reaction via transimination. | Increases reaction rate at neutral pH, allowing for milder conjugation conditions. | nih.govnih.gov |

| Intramolecular Catalysts | A catalytic group is incorporated into the hydrazine scaffold itself (e.g., o-amino benzyl hydrazine). | Obviates the need for potentially cytotoxic external catalysts; enables rapid bioconjugation in cells. | rsc.org |

Creation of Bioconjugates for Targeted Therapies and Diagnostics

The hydrazone linkage formed from this compound derivatives is instrumental in constructing bioconjugates for targeted drug delivery and medical diagnostics. chemimpex.com This strategy involves linking a therapeutic agent or a diagnostic molecule to a targeting moiety (e.g., an antibody, peptide, or small molecule) that specifically recognizes and binds to diseased cells, such as cancer cells.

A critical feature of the hydrazone bond in this context is its pH-sensitivity. The bond is relatively stable at the physiological pH of blood (around 7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in specific cellular compartments like endosomes and lysosomes, or in the microenvironment of solid tumors. researchgate.netresearchgate.net This property allows for the design of "smart" drug delivery systems where the therapeutic payload is kept inactive and attached to the carrier during circulation and is then selectively released upon reaching the target site. researchgate.net This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing systemic toxicity and side effects. nih.gov

Protected forms of this compound, such as Tri-Boc-hydrazinoacetic acid, serve as essential building blocks in the synthesis of these complex bioconjugates, providing a stable and reactive handle for conjugation. chemimpex.com These bioconjugates have been successfully employed in various therapeutic and diagnostic applications, including:

Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to an antibody that targets a tumor-specific antigen.

Targeted Nanoparticle Systems: Where drugs are encapsulated within or attached to the surface of nanoparticles that are functionalized with targeting ligands.

Photodynamic Therapy (PDT) and Diagnosis (PDD): Where a photosensitizer is conjugated to a targeting molecule to enable light-activated destruction of cancer cells or fluorescence-based imaging of tumors. nih.gov

The research findings below highlight the application of hydrazone-linked bioconjugates.

| Application Area | Bioconjugate Strategy | Mechanism of Action | Reference |

| Targeted Drug Delivery | Linking a drug to a targeting moiety via a pH-sensitive hydrazone bond. | The conjugate circulates in the body and releases the active drug in the acidic environment of tumor tissues or intracellular compartments. | researchgate.netresearchgate.net |

| Cancer Diagnostics | Conjugating a photosensitizer or imaging agent to a tumor-targeting peptide or antibody. | The bioconjugate accumulates at the tumor site, allowing for fluorescence-guided diagnosis and imaging. | nih.gov |

Development of Biomedical Materials

Hydrogels Based on Hydrazone Linkages for Drug Delivery and Tissue Regeneration